molecular formula C25H28N4O3S B11595565 (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-27-6

(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11595565
CAS No.: 617694-27-6
M. Wt: 464.6 g/mol
InChI Key: RUTAVLJHNHFILL-XLNRJJMWSA-N
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Description

The compound (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzylidene group, a pyridinyl group, and a thiazolo-triazol ring system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thiazolo-triazol ring system: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzylidene group: This step often involves a condensation reaction between an aldehyde and a suitable precursor.

    Attachment of the pyridinyl group: This can be done through substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile intermediate with keto-enol tautomerism.

    Diketene: Used in the synthesis of various organic compounds.

Uniqueness

(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: stands out due to its complex structure, which allows for diverse chemical modifications and potential applications. Its unique combination of functional groups and ring systems makes it a valuable compound for research and development in multiple scientific fields.

Properties

CAS No.

617694-27-6

Molecular Formula

C25H28N4O3S

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H28N4O3S/c1-3-4-5-6-7-8-15-32-20-10-9-18(16-21(20)31-2)17-22-24(30)29-25(33-22)27-23(28-29)19-11-13-26-14-12-19/h9-14,16-17H,3-8,15H2,1-2H3/b22-17-

InChI Key

RUTAVLJHNHFILL-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC

Origin of Product

United States

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